三氟肟菌酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

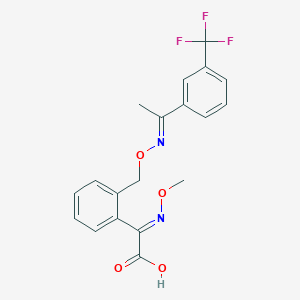

Trifloxystrobin acid is an acid metabolite of trifloxystrobin, which belongs to the class of strobilurin broad-spectrum fungicides . It is widely used and has a low aqueous solubility .

Synthesis Analysis

The synthesis of Trifloxystrobin involves several steps. An improved process for the preparation of trifloxystrobin has been reported, which is simple, economical, efficient, user and environment friendly . Another process involves the conversion of 2-bromo toluene to intermediate (7) via Grignard reaction, oxime formation, followed by bromination reaction .Molecular Structure Analysis

The molecular formula of Trifloxystrobin is C20H19F3N2O4 . Its average mass is 408.371 Da and its monoisotopic mass is 408.129700 Da .Chemical Reactions Analysis

Trifloxystrobin can undergo photoisomerization in acetone under artificial sunlight, resulting in an equilibrium mixture of four isomers . It is also susceptible to hydrolysis, resulting in the formation of the corresponding acid metabolites .Physical and Chemical Properties Analysis

Trifloxystrobin has a low aqueous solubility and a low volatility . It is a solid substance .科学研究应用

1. 残留分析和膳食风险评估

三氟肟菌酯 (TFS) 及其代谢物三氟肟菌酸 (TFSA) 是广泛使用的苯甲酰胺杀菌剂。研究优化了它们在动物来源食品(如牛奶、鸡蛋和猪肉)中的残留分析方法,采用 LC-MS/MS 等技术。研究表明,它们在这些食品中的残留水平通常低于最大残留限量 (MRL),对消费者不构成重大健康风险。例如,在中国进行的一项研究发现,牛奶、鸡蛋和猪肉中的 TFS 和 TFSA 的危害商 (HQ) 非常低,表明对消费者健康的风险很小 (Bi 等人,2022).

2. 环境和水生毒理学

三氟肟菌酯对水生生物的影响一直是一个重要的研究领域。研究表明,它可以在鱼类的早期生命阶段影响其发育和基因表达。例如,对日本青鳉 (Oryzias latipes) 的研究表明,接触三氟肟菌酯会显着影响孵化率、幼虫死亡率,并改变与性激素、甲状腺激素和异生物质代谢途径相关的基因表达,表明潜在的内分泌干扰作用 (Zhu 等人,2015).

3. 土壤和植物残留动态

三氟肟菌酯在土壤-植物系统中的行为,特别是在残留消散和风险评估方面的行为,是一个重要的研究领域。研究调查了它在水稻等作物中的消散动力学、残留行为和相关风险,表明虽然三氟肟菌酯在这个环境中降解迅速,但其主要代谢物(三氟肟菌酸)可以在稻田中积累,可能对水生生态系统构成风险 (Cao 等人,2015).

4. 人体细胞毒理学

对三氟肟菌酯对人体细胞(特别是皮肤细胞)的影响的研究已经进行,以了解其潜在的毒理学影响。对人皮肤角质形成细胞的研究表明,三氟肟菌酯会导致线粒体损伤并诱导自噬相关蛋白,表明由于接触而造成的皮肤毒性和潜在皮肤疾病的机制 (Jang 等人,2016).

5. 不同生态系统中的风险评估

已经进行了全面的风险评估,以评估三氟肟菌酯对环境的影响,包括它对非目标土壤微生物的影响以及在蚯蚓等生物体中生物积累的可能性。这些研究为环境风险评估和监管框架提供了宝贵的见解 (Suciu 等人,2019).

作用机制

Target of Action

Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .

Mode of Action

The mode of action of trifloxystrobin acid involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by trifloxystrobin acid is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, trifloxystrobin acid blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .

Pharmacokinetics

It is known that trifloxystrobin is metabolized by plants into acid products after absorption .

Result of Action

The result of trifloxystrobin acid’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes trifloxystrobin acid a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .

Action Environment

Trifloxystrobin acid’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .

安全和危害

未来方向

The removal of strobilurins from ecosystems has received much attention due to their broad-spectrum mode of action which also produces non-target impacts. Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of strobilurins .

生化分析

Biochemical Properties

Trifloxystrobin acid is involved in biochemical reactions that induce autophagy . It interacts with biomolecules such as LC3-II, Beclin-1, and P62, leading to an increase in autophagosomes, accumulation of Beclin-1, and degradation of P62 in EPC cells and zebrafish .

Cellular Effects

Trifloxystrobin acid has been shown to enhance virus susceptibility in zebrafish through the initiation of autophagy . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of trifloxystrobin acid involves the induction of autophagy . It exerts its effects at the molecular level through binding interactions with biomolecules and possibly through changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that trifloxystrobin, from which trifloxystrobin acid is derived, has a dissipation half-life of 2.9 to 5.4 days in tomatoes and 1.9 to 3.0 days in soil .

Metabolic Pathways

It is known that trifloxystrobin can metabolize into trifloxystrobin acid by hydrolysis

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Trifloxystrobin acid involves the conversion of Trifloxystrobin to its acid form through a series of chemical reactions.", "Starting Materials": [ "Trifloxystrobin", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Trifloxystrobin is dissolved in a mixture of ethyl acetate and water.", "Sodium hydroxide is added to the mixture to form the sodium salt of Trifloxystrobin.", "Hydrochloric acid is added to the mixture to protonate the sodium salt and form Trifloxystrobin acid.", "The mixture is then extracted with ethyl acetate to isolate Trifloxystrobin acid." ] } | |

CAS 编号 |

252913-85-2 |

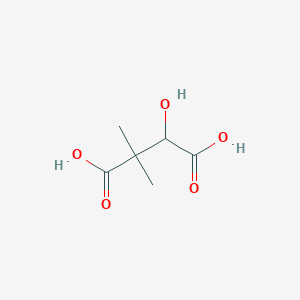

分子式 |

C19H17F3N2O4 |

分子量 |

394.3 g/mol |

IUPAC 名称 |

(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17- |

InChI 键 |

ISZQNKFXNXQTTF-QNBZCDOMSA-N |

手性 SMILES |

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F |

SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

规范 SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)

![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)

![zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B3333958.png)